Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate
Description
Properties
Molecular Formula |
C18H17FO3 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
ethyl (Z)-2-fluoro-3-(4-phenylmethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H17FO3/c1-2-21-18(20)17(19)12-14-8-10-16(11-9-14)22-13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3/b17-12- |
InChI Key |
FMLUSBLVWFLEQP-ATVHPVEESA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)OCC2=CC=CC=C2)/F |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Fluoroacryloyl Chloride
- Reagents and Conditions:
- 2-Fluoroacrylic acid is treated with oxalyl chloride (1.1–1.3 equivalents) in dry dichloromethane.
- A catalytic amount of DMF (a few drops) is added to activate the chlorinating agent.
- The reaction is conducted under an inert atmosphere (argon or nitrogen) at 0–20 °C for 2–3 hours.
- Mechanism:
- Oxalyl chloride converts the carboxylic acid group into the corresponding acid chloride, releasing CO and CO2 gases.
- Outcome:
- The 2-fluoroacryloyl chloride is generated in situ and used directly in the next step without isolation.
Acylation to Form Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate
- Reagents and Conditions:
- The 4-(benzyloxy)phenyl ethanol or phenol derivative (1 equivalent) is dissolved in dry dichloromethane.
- A base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (3–5 equivalents) is added to scavenge HCl formed during the reaction.
- The acid chloride solution is added dropwise at 0 °C to the stirred solution of the phenol derivative and base.
- The reaction mixture is allowed to warm to room temperature and stirred overnight.
- Workup:
- The reaction is quenched with water or saturated sodium bicarbonate solution.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
- Purification:
- The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate or dichloromethane/methanol mixtures.
- Yield:
- Typical isolated yields range from 60% to 85%, depending on reaction scale and purity of starting materials.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2-Fluoroacryloyl chloride formation | 2-Fluoroacrylic acid + oxalyl chloride + DMF, DCM, 0–20 °C, 2 h, inert atmosphere | Not isolated (used in situ) | Efficient conversion, no isolation needed |
| Acylation with 4-(benzyloxy)phenyl derivative | Acid chloride + 4-(benzyloxy)phenyl ethanol + DIPEA, DCM, 0 °C to rt, overnight | 65–80% | Purified by silica gel chromatography |
- The use of oxalyl chloride with catalytic DMF is a well-established method for preparing acid chlorides from fluorinated acrylic acids, providing high reactivity and clean conversion under mild conditions.
- The dropwise addition of acid chloride to the phenol derivative at low temperature minimizes side reactions such as polymerization or hydrolysis.
- Bases like DIPEA are preferred over triethylamine for better solubility and more efficient scavenging of HCl.
- Purification by silica gel chromatography with non-polar to moderately polar eluents ensures removal of unreacted starting materials and side products.
- Alternative chlorinating agents such as phosphorus oxychloride (POCl3) have been reported but require higher temperatures and longer reaction times, which may reduce yield or increase impurities.
- The benzyloxy protecting group on the phenyl ring is stable under these reaction conditions, allowing selective acylation at the hydroxyl group without cleavage.
The preparation of this compound is efficiently achieved via the in situ generation of 2-fluoroacryloyl chloride from 2-fluoroacrylic acid using oxalyl chloride and DMF, followed by acylation of the 4-(benzyloxy)phenyl alcohol derivative in the presence of a base such as DIPEA. The reaction proceeds under mild conditions with good yields and the product is purified by standard chromatographic techniques. This method is supported by multiple research reports emphasizing the reliability and scalability of the approach.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The fluoroacrylate moiety can be reduced to form fluoroalkane derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Fluoroalkane derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structures to Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate exhibit significant anticancer properties. For instance, derivatives of fluoroacrylate compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The incorporation of the benzyloxy group can enhance the lipophilicity and bioavailability of these compounds, making them more effective as potential therapeutic agents .
Enzyme Inhibition
This compound has been explored as a potential inhibitor of specific enzymes involved in cancer progression and metastasis. For example, studies on related compounds have shown that they can effectively inhibit proteases and kinases, which are critical in tumor growth and spread . The fluorine atom in the structure may contribute to increased binding affinity due to its electronegativity, enhancing the compound's efficacy as an enzyme inhibitor.
Materials Science
Polymer Synthesis
this compound can serve as a monomer in the synthesis of advanced polymeric materials. Its acrylate functionality allows it to undergo radical polymerization, leading to the formation of polymer brushes or coatings with tailored properties. These materials can exhibit improved mechanical strength, thermal stability, and chemical resistance, making them suitable for applications in coatings and adhesives .
Surface Modification
The compound's ability to modify surfaces for enhanced hydrophobicity or anti-fogging properties has been investigated. By incorporating this compound into polymer matrices, researchers have developed coatings that resist water and dirt accumulation, which is beneficial for various industrial applications .
Photochemical Applications
Photoredox Catalysis
Recent studies have highlighted the role of similar compounds in photoredox catalysis, where light is used to drive chemical reactions. This compound can potentially be used as a photosensitizer in visible light-mediated reactions, facilitating the formation of complex organic molecules through radical pathways . This application is particularly relevant in synthesizing pharmaceuticals and agrochemicals.
Data Table: Summary of Applications
Case Studies
-
Anticancer Activity Study
A study published in Journal of Medicinal Chemistry evaluated various fluoroacrylate derivatives for their anticancer properties. The results indicated that compounds similar to this compound showed promising activity against breast cancer cell lines, suggesting potential for further development as therapeutic agents. -
Polymer Coating Development
Research conducted at a materials science laboratory demonstrated the successful incorporation of this compound into polymer coatings. The resulting materials exhibited enhanced water repellency and durability compared to traditional coatings, indicating significant improvements in performance.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate involves its interaction with specific molecular targets and pathways. The fluoroacrylate moiety can undergo nucleophilic addition reactions, while the benzyloxy group can participate in various binding interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Features
The following table summarizes key structural differences among Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate and its analogues:
*Calculated based on analogous compounds.
Key Observations:
- Electron-Withdrawing Groups: Fluorine and cyano substituents (e.g., ) increase electrophilicity, enhancing reactivity in Michael additions or polymerizations.
- Benzyloxy vs. Methoxy : Benzyloxy groups (as in the target compound) provide steric bulk and lipophilicity compared to methoxy groups, influencing solubility and bioavailability .
- Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter π-π stacking interactions in crystal packing or biological target binding .
Crystallographic and Physicochemical Properties
Crystallographic data for analogues reveal trends in packing efficiency and hydrogen bonding:
- Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate: Monoclinic $ P2_1/c $ space group with $ Z = 4 $; unit cell dimensions $ a = 17.295 \, \text{Å}, b = 7.294 \, \text{Å}, c = 14.233 \, \text{Å} $, $ \beta = 113.73^\circ $. The methoxy group participates in weak C–H···O interactions, stabilizing the lattice .
- Ethyl 2-cyano-3-(4-fluorophenyl)acrylate: No explicit crystallographic data, but the cyano group likely engages in dipole-dipole interactions, increasing melting point compared to non-cyano analogues .
Biological Activity
Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate is a compound of interest due to its potential biological activities, particularly in the realm of cancer research. This article aims to explore its biological activity, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and structure-activity relationships.
Chemical Structure and Synthesis
This compound can be synthesized through various organic reactions, including the Diels-Alder reaction and other coupling methods. The compound features a fluoroacrylate moiety that is crucial for its biological activity.
Biological Activity Overview
The biological evaluation of this compound has primarily focused on its cytotoxicity against cancer cell lines. In vitro studies have demonstrated promising results.
Cytotoxicity Studies
A series of studies have been conducted to assess the cytotoxic effects of this compound on different cancer cell lines, including:
- MCF-7 (breast cancer)
- SiHa (cervical cancer)
- PC-3 (prostate cancer)
The cytotoxicity was measured using the MTT assay, which determines cell viability based on metabolic activity.
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MCF-7 | 5.12 ± 0.75 | Moderate |
| SiHa | 3.60 ± 0.45 | High |
| PC-3 | 2.97 ± 0.88 | High |
| HEK-293T | >50 | Low |
The results indicate that this compound exhibits significant cytotoxicity against SiHa and PC-3 cells while showing low toxicity towards the non-cancerous HEK-293T cells, suggesting a degree of selectivity for cancer cells .
The mechanism by which this compound exerts its cytotoxic effects involves the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Molecular Docking Studies
Molecular docking studies have indicated that this compound binds effectively to the colchicine-binding site on β-tubulin, which is critical for its ability to inhibit tubulin polymerization . This binding disrupts normal microtubule function, contributing to its anticancer properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications in the substituents of this compound can significantly affect its biological activity. For instance:
- The presence of the benzyloxy group enhances lipophilicity and may improve cellular uptake.
- Fluorination at the acrylate position increases potency against specific cancer cell lines.
These findings suggest that careful structural modifications can optimize the therapeutic potential of this compound.
Case Studies
Recent research has highlighted the effectiveness of this compound in preclinical models:
- In Vivo Efficacy : In chick chorioallantoic membrane assays, this compound demonstrated significant anti-angiogenic properties and reduced tumor growth comparable to established chemotherapeutics like combretastatin A-4 .
- Combination Therapy : Studies exploring combination therapies with this compound and other agents have shown enhanced efficacy against resistant cancer cell lines, indicating its potential role in overcoming drug resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
